

Spectroscopic Profile of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorobenzoyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorobenzoyl chloride** (CAS No: 4659-45-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed summary of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties.

Molecular Structure and Spectroscopic Overview

2,6-Dichlorobenzoyl chloride is a disubstituted aromatic acyl chloride. Its structure, characterized by a benzene ring with two chlorine atoms ortho to a benzoyl chloride group, gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals and peaks observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for **2,6-Dichlorobenzoyl chloride** are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of **2,6-Dichlorobenzoyl chloride** is characterized by signals in the aromatic region. Due to the symmetrical substitution pattern of the phenyl ring, the three aromatic protons give rise to a specific splitting pattern.

Table 1: ^1H NMR Spectroscopic Data for **2,6-Dichlorobenzoyl chloride**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4-7.6	Multiplet	-	Aromatic Protons (3H)

Note: The exact chemical shifts and coupling constants can be visualized on the spectrum available at ChemicalBook.[\[1\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for **2,6-Dichlorobenzoyl chloride** will show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ^{13}C NMR Spectroscopic Data for **2,6-Dichlorobenzoyl chloride**

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~128-135	Aromatic Carbons

Note: A predicted value for the carbonyl carbon is approximately δ 168 ppm.[\[2\]](#) A complete spectrum is available for viewing on PubChem.[\[3\]](#)

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,6-Dichlorobenzoyl chloride** shows characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and vibrations associated with the dichlorinated benzene ring.

Table 3: Key Infrared (IR) Absorption Bands for **2,6-Dichlorobenzoyl chloride**

Wavenumber (cm ⁻¹)	Functional Group
~1780-1750 (strong)	C=O stretch (Acyl Chloride)
~1590-1450	C=C stretch (Aromatic Ring)
~800-700	C-Cl stretch

Note: The gas-phase IR spectrum is available for review at the NIST WebBook.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

4.1.1. Sample Preparation:

- A sample of **2,6-Dichlorobenzoyl chloride** (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

4.1.2. Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 90 MHz for ¹H NMR.
- For ¹H NMR, the spectral width is set to encompass the aromatic and any other relevant regions. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a wider spectral width is used to cover the full range of carbon chemical shifts. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Liquid Film):

- As **2,6-Dichlorobenzoyl chloride** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The plates are gently pressed together to form a uniform thin film.

4.2.2. Data Acquisition (FTIR):

- A background spectrum of the empty sample compartment is recorded.
- The prepared salt plates with the sample are placed in the spectrometer's sample holder.
- The infrared spectrum is recorded over the range of approximately 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

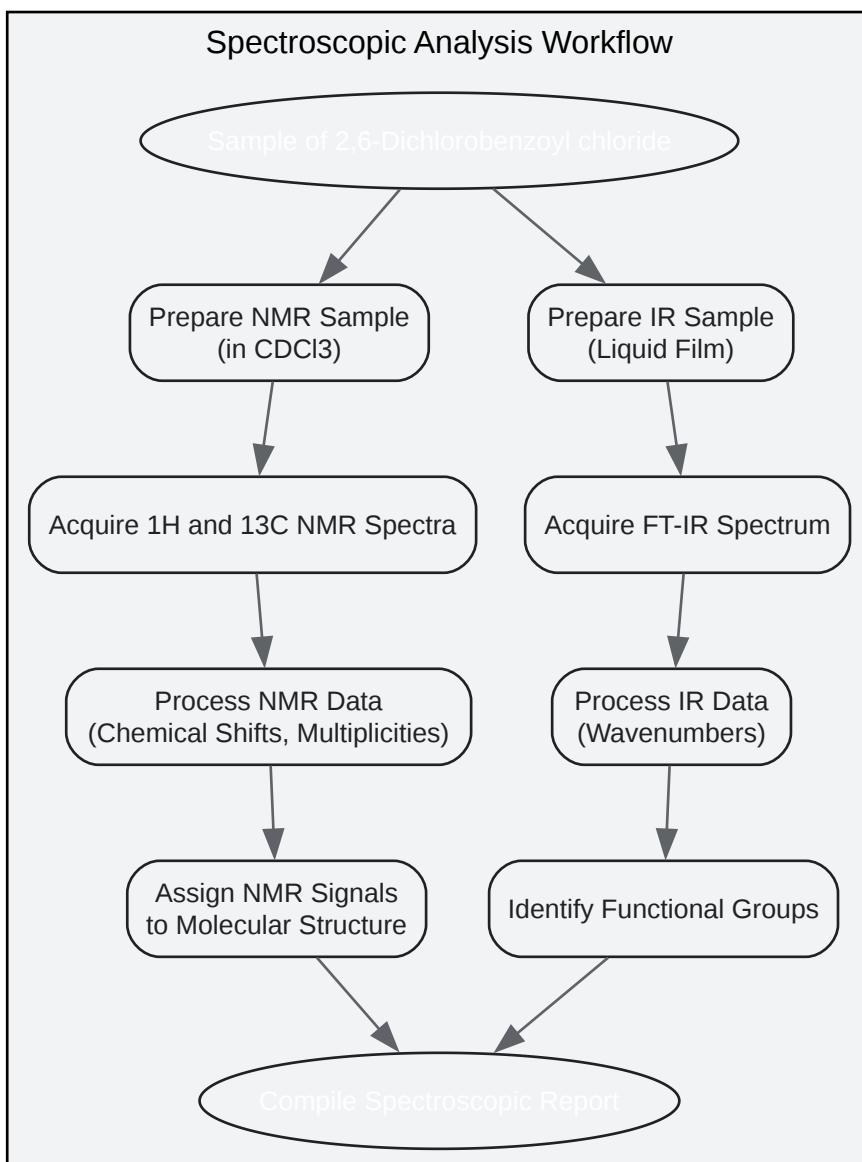
Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **2,6-Dichlorobenzoyl chloride** with numbering for NMR signal assignment.

Caption: Molecular structure of **2,6-Dichlorobenzoyl chloride** with atom numbering.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **2,6-Dichlorobenzoyl chloride** is depicted below.



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Caption: Logical workflow for the spectroscopic analysis of **2,6-Dichlorobenzoyl chloride**.

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